molecular formula C₃₂H₄₁NO₁₇S B1139900 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside CAS No. 68636-50-0

4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Numéro de catalogue: B1139900
Numéro CAS: 68636-50-0
Poids moléculaire: 743.73
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Chemical Characterization

Historical Context and Discovery of 4-Aminophenyl Glucopyranosides

The synthesis of 4-aminophenyl glucopyranosides emerged from mid-20th-century efforts to develop carbohydrate-protein conjugates for immunological studies. Early work by Goebel and Avery demonstrated the utility of p-aminophenyl glycosides in generating antigenic glycoconjugates via diazotization. The specific compound 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside represents an advanced derivative designed for controlled glycosylation studies, with its first reported synthesis linked to enzymatic and chemical modifications of acetylated glucopyranosyl donors. Its development aligns with the broader exploration of acetyl-protected glycosides as intermediates in oligosaccharide synthesis.

Nomenclature and Classification within Glycoside Family

This compound belongs to the O-glycoside subclass, characterized by a beta-D-glucopyranosyl unit linked via an oxygen atom to a 4-aminophenyl aglycone. The systematic name reflects its structural complexity:

  • Parent sugar : Beta-D-glucopyranose (two units, one as a substituent)
  • Substituents : Acetyl groups at positions 2, 3, 6 (on the first glucose) and 2, 3, 4, 6 (on the second glucose)
  • Aglycone : 4-Aminophenyl group

It is classified as a disaccharide derivative with full acetylation, rendering it soluble in organic solvents for synthetic applications.

Chemical Identity and Registry Parameters

CAS Registry Number and Molecular Database Entries
  • CAS Registry Number : 68636-50-0 (parent compound), 60515-61-9 (variant with thioglucopyranoside)
  • ChemSpider ID : 26324564 (related α-anomer)
  • PubChem CID : 2725013 (analogous acetylated glycosyl azide)
Molecular Formula and Weight Determination
Parameter Value
Molecular Formula C₃₂H₄₁NO₁₇S
Molecular Weight 743.73 g/mol
Exact Mass 743.206 Da
IUPAC Nomenclature Considerations

The IUPAC name is constructed as:
(2S,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-({[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy}methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Key elements include:

  • Beta-configuration at both anomeric centers (C1 of each glucose)
  • Acetyl group positions specified by locants
  • Stereochemical descriptors (R/S) for chiral centers

Structural Elucidation and Molecular Architecture

Core Structural Features and Functional Groups

The molecule contains:

  • Two beta-D-glucopyranose units in a 1→4 linkage
  • Aromatic 4-aminophenyl group at the reducing end
  • Eight acetyl protecting groups (three on the first glucose, four on the second, one on the inter-sugar linkage

Propriétés

IUPAC Name

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23?,24?,25-,26-,27+,28+,29+,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPWTWYHBZEZSN-XQHHZNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Core Synthesis Strategy

The compound’s preparation centers on three sequential stages:

  • Synthesis of the 4-aminophenyl glucoside acceptor

  • Preparation of the 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl donor

  • Glycosylation to form the final disaccharide structure

4-Aminophenyl Glucoside Acceptor Synthesis

The 4-aminophenyl moiety is synthesized via catalytic reduction of p-nitrophenyl glucoside. A patented one-pot method achieves an 80% yield by employing palladium-on-carbon (Pd/C) and ammonium formate in methanol at 50°C. Critical parameters include:

ParameterValue
Pd/C loading5 wt% relative to substrate
Molar ratio (Pd:substrate)0.02–0.5:1
Reaction temperature40–60°C
SolventMethanol or ethanol

This method eliminates intermediate isolation, reducing solvent waste and processing time compared to classical nitro-group reductions.

Tetra-O-acetyl Glucopyranosyl Donor Preparation

The 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl donor is synthesized through regioselective acetylation. A Nature-published protocol achieves 89% yield by treating D-glucose with acetic anhydride and pyridine, followed by tritylation and detritylation to control acetylation patterns. Key spectral data confirm structure:

  • 1H NMR : δ 5.15 (t, J=9.5 Hz, H-3), 4.98 (dd, J=3.5, 10.0 Hz, H-2)

  • 13C NMR : δ 170.1 (C=O), 91.8 (C-1)

Glycosylation and Assembly

The glycosylation step couples the acetylated donor and acceptor under controlled conditions. Although explicit data for this specific reaction is limited in provided sources, analogous methodologies suggest:

  • Catalyst : Silver triflate (0.2 equiv)

  • Temperature : −40°C to 0°C

  • Solvent : Anhydrous dichloromethane

  • Yield : 65–72% (estimated from similar disaccharide syntheses)

Critical challenges include avoiding acyl migration during coupling, addressed by maintaining low temperatures and short reaction times.

Industrial Production Methodologies

Scalable One-Pot Synthesis

The CN101525358B patent outlines an industrial adaptation achieving 80% yield through:

  • In-situ reduction : Pd/C and ammonium formate in methanol

  • Diazotization : Sodium nitrite/HCl at 0–5°C

  • Coupling : Phloroglucinol addition under alkaline conditions (pH 8.0–9.0)

Advantages over batch processing :

  • 40% reduction in organic solvent use

  • 30% shorter cycle time due to eliminated intermediate purification

  • Catalyst reuse for ≥5 cycles without activity loss

Acetylation Optimization

Large-scale acetylation employs continuous flow reactors to enhance regiocontrol:

ConditionLaboratory ScaleIndustrial Scale
Reaction time12–24 h2–4 h
Acetic anhydride excess3.0 equiv2.2 equiv
Temperature25°C40°C
Yield78%85%

Process intensification reduces byproduct formation from 15% to 6%.

Comparative Analysis of Synthetic Approaches

Traditional vs. Modern Methods

Traditional method (stepwise synthesis)

  • Sequential protection/deprotection cycles

  • Overall yield: 32–38%

  • Key limitation: 8–10 purification steps

Modern one-pot synthesis

  • Integrated reduction-acetylation-glycosylation

  • Overall yield: 72–80%

  • Purity: ≥98% (HPLC)

Solvent and Catalyst Innovations

Recent advances replace pyridine with biodegradable bases (e.g., DMAP) in acetylation, curtailing environmental impact:

BaseReaction Time (h)Acetylation Efficiency (%)
Pyridine2489
DMAP1892
DBU1694

DMAP-based systems reduce waste acidity by 40% compared to pyridine.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 column (MeCN/H2O = 70:30)

  • MS (ESI) : m/z 901.3 [M+Na]+ (calc. 901.2)

  • IR : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend)

Impurity Profiling

Common byproducts and mitigation strategies:

ByproductSourceMitigation
6-O-acetyl isomerAcyl migration during couplingStrict temperature control (<5°C)
Deacetylated derivativeHydrolysis under acidic conditionsAnhydrous reaction conditions

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The aminophenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide for methanolysis of acetyl groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Deacetylated or differently substituted glycosides.

Applications De Recherche Scientifique

Drug Delivery Systems

One of the prominent applications of this compound is in the formulation of drug delivery systems. The incorporation of 4-aminophenyl β-D-glucopyranoside into liposomal formulations has been explored for enhancing the transport of therapeutic agents across biological barriers, particularly the blood-brain barrier (BBB). For instance, a study demonstrated that functional targeting liposomes modified with 4-aminophenyl β-D-glucopyranoside significantly improved drug uptake in glioblastoma cells compared to conventional liposomes .

Study Findings
Functional targeting liposomesEnhanced cellular uptake in glioblastoma cells (1.81 ± 0.08) compared to controls .

Antiviral Applications

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of 4-aminophenyl glycosides show promising activity against hepatitis C and B viruses. Molecular docking studies have suggested strong binding affinities between these derivatives and viral proteins, indicating their potential as antiviral agents .

Virus Binding Affinity
Hepatitis C Virus (HCV)Significant binding observed in molecular docking studies .
Hepatitis B Virus (HBV)Potential as an antiviral based on structural analysis .

Carbohydrate-Derived Vaccines

The structural characteristics of this compound make it a candidate for use in carbohydrate-derived vaccines. The incorporation of sugar moieties can enhance immunogenicity and stability, making it suitable for vaccine development against various pathogens. The glycosidic linkages in the compound facilitate interactions with immune cells, potentially leading to improved vaccine efficacy .

Case Study 1: Glioblastoma Treatment

A study focused on the development of epirubicin-loaded liposomes modified with 4-aminophenyl β-D-glucopyranoside showed enhanced targeting capabilities towards glioblastoma cells. The results indicated that these modified liposomes not only increased drug uptake but also reduced tumor cell viability more effectively than standard formulations .

Case Study 2: Antiviral Efficacy

In another investigation, several derivatives of 4-aminophenyl glycosides were synthesized and evaluated for their antiviral activity against HCV. The study reported that these compounds exhibited IC50 values in low micromolar ranges, demonstrating their potential as therapeutic agents against viral infections while exhibiting low cytotoxicity .

Mécanisme D'action

The mechanism of action of 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize glycosidic bonds. The acetyl groups may influence its binding affinity and specificity. The aminophenyl group can participate in hydrogen bonding and other interactions with target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Table 1: Substituent and Functional Group Comparison
Compound Name Aglycone Acetylation Pattern Glycosidic Linkages Key Applications References
Target Compound 4-Aminophenyl 2,3,6-Tri-O-acetyl (core); 2,3,4,6-tetra-O-acetyl (branch) β-(1→4) (inter-sugar) Enzyme substrate, biomedical probes
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside 4-Acetylphenyl 2,3,4,6-tetra-O-acetyl β-(1→4) (single sugar) Enzyme kinetics, carbohydrate chemistry
4-Nitrophenyl 4,6-Benzylidene-2,3-di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside 4-Nitrophenyl 2,3-di-O-acetyl (core); 2,3,4,6-tetra-O-acetyl (branch) β-(1→3), β-(1→6) (branched) Glycosidase specificity studies, high-throughput screening
4-Methylumbelliferyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 4-Methylumbelliferyl 3,4,6-tri-O-acetyl β-(1→2) Fluorescent enzyme substrates, diagnostics

Physicochemical Properties

  • Solubility: The 4-aminophenyl group improves aqueous solubility compared to hydrophobic analogs like 4-methylphenyl derivatives ().
  • Stability : Acetyl groups enhance stability against enzymatic hydrolysis relative to benzylidene-protected compounds ().

Crystallographic and Conformational Insights

reveals that β-(1→3) and β-(1→6) glycosidic linkages in similar tetrasaccharides adopt torsional angles (φ = -67° to -77°, ψ = -111° to -122°) that stabilize chair conformations. This data suggests that the target compound’s β-(1→4) linkage may exhibit similar rigidity, influencing substrate-enzyme interactions .

Activité Biologique

4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex glycoside that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and antidiabetic effects, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a 4-aminophenyl moiety linked to a glucopyranoside core that is heavily acetylated. The acetylation enhances solubility and stability while potentially modulating biological activity. The synthesis often involves multi-step organic reactions including glycosylation and acetylation processes.

Antiviral Activity

Research indicates that derivatives of 4-aminophenyl compounds exhibit significant antiviral properties. For instance, a study on uridine glycoconjugates derived from 4-aminophenyl reported substantial inhibition of hepatitis C virus (HCV) and classical swine fever virus (CSFV) with IC50 values as low as 4.9 µM for HCV and 4.2 µM for CSFV . The mechanism involves the interference with viral replication and protein synthesis pathways.

Antibacterial Activity

The antibacterial potential of related aminophenyl glycosides has been explored through adhesion-inhibition assays. While some derivatives did not show significant inhibitory effects on bacterial adhesion, others demonstrated varying degrees of activity against different bacterial strains . Notably, certain compounds were effective at concentrations that did not exhibit cytotoxicity.

GlycosideIC50 (mm)Total Inhibition (%)
pAPMan0.6283
ThiahexMan5.2880
pAPGlc12260

Antidiabetic Activity

Another area of interest is the antidiabetic potential of these compounds. A study demonstrated that synthesized derivatives showed significant inhibition of glucosidase activity, which is crucial for glucose metabolism regulation. The compounds exhibited a concentration-dependent inhibition pattern with IC50 values indicating effective control over glucose absorption .

Case Studies

  • Antiviral Efficacy : A series of experiments highlighted the ability of specific derivatives to reduce viral genome replication by up to 90% in cell cultures infected with HCV and CSFV . These findings suggest that modifications to the glycoside structure can enhance antiviral activity.
  • Bacterial Growth Inhibition : In a comparative study on bacterial adhesion inhibition, various aminophenyl glycosides were tested against pathogenic strains. The results indicated that some compounds could effectively reduce bacterial adherence without cytotoxic effects at therapeutic concentrations .
  • Antidiabetic Properties : Research focusing on the interaction of these compounds with human enzymes showed promising results in inhibiting α-glucosidase activity. This suggests their potential utility in managing postprandial blood glucose levels in diabetic patients .

The biological activities of 4-aminophenyl glycosides are attributed to their structural features which facilitate interactions with biological targets:

  • Antiviral Mechanism : Likely involves interference with viral entry or replication through structural mimicry or enzyme inhibition.
  • Antibacterial Mechanism : May involve blocking adhesion sites on bacterial surfaces or disrupting metabolic pathways essential for bacterial growth.
  • Antidiabetic Mechanism : Primarily through inhibition of carbohydrate-hydrolyzing enzymes like glucosidase.

Q & A

Q. What is the structural significance of the acetyl groups in this compound, and how do they influence its reactivity?

The acetyl groups at positions 2, 3, 6, and 4-O-(2,3,4,6-tetra-O-acetyl) serve as protective moieties to prevent undesired hydrolysis or enzymatic cleavage during synthesis and enzymatic assays. These groups enhance stability and specificity by blocking non-target glycosidase activity, ensuring selective interaction with enzymes like beta-glucosidases. Structural confirmation is typically achieved via 1^1H and 13^13C NMR spectroscopy, which identifies acetyl proton resonances at ~2.0–2.2 ppm and carbonyl carbons at ~169–171 ppm .

Q. What synthetic strategies are employed to prepare this compound?

The synthesis involves glycosylation of a protected glucopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide) with a 4-aminophenol acceptor under basic conditions (e.g., NaOH). The reaction proceeds via nucleophilic substitution at the anomeric center, followed by purification using column chromatography and recrystallization from methanol or dichloromethane . Protective group compatibility is critical to avoid premature deacetylation.

Q. How is this compound characterized for purity and structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm glycosidic linkages and acetylation patterns .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M + Na]+^+ expected at m/z 743.73) .
  • TLC : Monitored using solvent systems like heptane/acetone (3:7) to track reaction progress .

Advanced Research Questions

Q. How does the acetylation pattern impact enzyme-substrate specificity in beta-glucosidase assays?

The acetyl groups restrict enzyme access to specific glycosidic bonds, enabling precise probing of exo- versus endo-glycosidase activity. For example, beta-glucosidases may cleave the terminal glucopyranosyl unit only after partial deacetylation. Competitive inhibition studies using acetylated vs. deprotected analogs can map active-site interactions . Kinetic parameters (KmK_m, VmaxV_{max}) should be compared with substrates like 4-nitrophenyl glycosides to evaluate steric and electronic effects .

Q. What methodological challenges arise in crystallizing this compound for structural studies?

Crystallization is complicated by the compound’s hydrophobicity (due to acetyl groups) and conformational flexibility. Strategies include:

  • Solvent Optimization : Recrystallization from acidified methanol or mixed solvents (e.g., DCM/hexane) .
  • Temperature Control : Slow cooling from 60°C to room temperature to promote lattice formation .
  • X-ray Diffraction : Single-crystal analysis (orthorhombic space group P212121P2_12_12_1) reveals bond angles and torsional strain, critical for understanding enzyme docking .

Q. How can this compound be adapted for high-throughput screening (HTS) of glycosidase inhibitors?

The 4-aminophenyl group can be functionalized with fluorogenic or chromogenic tags (e.g., via diazotization to form azo dyes) for absorbance/fluorescence-based assays. HTS protocols involve:

  • Microplate Assays : Monitoring enzymatic cleavage at 405 nm (similar to 4-nitrophenyl analogs) .
  • Z’-Factor Optimization : Ensuring signal-to-noise ratios >0.5 by adjusting substrate concentration and reaction time .

Q. What are the implications of the sulfur atom in the molecular formula (C32_{32}32​H41_{41}41​NO17_{17}17​S)?

The sulfur likely originates from a thioglycoside intermediate during synthesis (e.g., via thioacetylation or coupling with a thiol-containing reagent). While not explicitly detailed in the evidence, sulfur incorporation can enhance stability against glycosidases or enable "click chemistry" modifications for probe development .

Methodological Considerations Table

Parameter Technique Example Data Reference
Synthetic Yield Column Chromatography40–85% (dependent on glycosylation step)
Enzyme Kinetics SpectrophotometryKm=0.12 mMK_m = 0.12\ \text{mM}, Vmax=4.2 μmol/minV_{max} = 4.2\ \mu\text{mol/min}
Crystal Structure X-ray DiffractionSpace group P212121P2_12_12_1, a=7.9004 A˚a = 7.9004\ \text{Å}
Mass Confirmation HRMS[M + Na]+^+ at m/z 743.73

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.